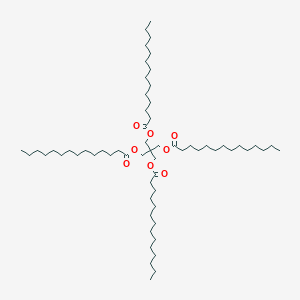

Pentaerythrityl tetramyristate

Description

Properties

CAS No. |

18641-59-3 |

|---|---|

Molecular Formula |

C61H116O8 |

Molecular Weight |

977.6 g/mol |

IUPAC Name |

[3-tetradecanoyloxy-2,2-bis(tetradecanoyloxymethyl)propyl] tetradecanoate |

InChI |

InChI=1S/C61H116O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-57(62)66-53-61(54-67-58(63)50-46-42-38-34-30-26-22-18-14-10-6-2,55-68-59(64)51-47-43-39-35-31-27-23-19-15-11-7-3)56-69-60(65)52-48-44-40-36-32-28-24-20-16-12-8-4/h5-56H2,1-4H3 |

InChI Key |

PCUSEPQECKJFFS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCC |

Other CAS No. |

18641-59-3 |

Origin of Product |

United States |

Synthetic Methodologies for Pentaerythrityl Tetramyristate

Chemical Esterification Routes

The primary route for synthesizing pentaerythrityl tetramyristate is through direct esterification. This involves the reaction of pentaerythritol (B129877), a polyol with four hydroxyl groups, and myristic acid, a C14 saturated fatty acid. The reaction is typically conducted at elevated temperatures to drive the formation of the ester and remove the water byproduct. google.comepo.orgscientificspectator.com To facilitate the removal of water, an azeotroping agent like toluene (B28343) or xylene is often used. google.comepo.orgajgreenchem.comgoogleapis.com

Catalytic Esterification Mechanisms

The esterification reaction is generally catalyzed to achieve practical reaction rates. The catalysts employed can be broadly categorized as homogeneous or heterogeneous, each with distinct mechanistic pathways.

Homogeneous catalysts are soluble in the reaction medium, leading to excellent contact between the catalyst, pentaerythritol, and myristic acid. nih.gov This results in high catalytic activity and selectivity. nih.gov The mechanism typically involves the activation of the carboxylic acid or the alcohol by the catalyst. For instance, acid catalysts protonate the carbonyl oxygen of myristic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of pentaerythritol. nih.gov Transition metal complexes are also effective homogeneous catalysts, valued for their ability to control the reaction's stereochemistry and regiochemistry. nih.gov However, a significant drawback of homogeneous catalysts is the difficulty in separating them from the final product, which can lead to contamination and require additional purification steps. nih.govrsc.org

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This offers the significant advantage of easy separation from the product mixture by simple filtration, allowing for catalyst recycling and reducing process costs. nih.govmdpi.com The catalytic activity of solid acid catalysts, for example, is attributed to the presence of Lewis or Brønsted acid sites on their surface. researchgate.netdoi.orgsci-hub.se The reaction occurs at these active sites. While offering process advantages, heterogeneous catalysts can sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations. nih.govmdpi.com

A variety of specific catalysts have been investigated for the synthesis of pentaerythrityl esters:

Organotin(IV) Compounds: Organotin compounds, such as stannous octoate and dibutyltin (B87310) oxide, are well-established and highly effective homogeneous catalysts for esterification. googleapis.comnih.govresearchgate.netbibliotekanauki.plgoogle.comrsc.org Their catalytic activity stems from their Lewis acidic nature. rsc.org For instance, tin bis(2-ethylhexanoate) has demonstrated high activity and selectivity in the synthesis of polyol esters. bibliotekanauki.pl The mechanism is believed to involve coordination of the tin catalyst with the reactants. rsc.org However, concerns about the toxicity of organotin compounds have led to a search for more environmentally friendly alternatives. google.com

Metal Complexes: A range of metal complexes, particularly those of transition metals like iron, cobalt, and copper, have shown promise as both homogeneous and heterogeneous catalysts. bohrium.comtechscience.comncsu.edu These complexes can be supported on materials like silica (B1680970) or alumina (B75360) to create heterogeneous catalysts that are active, reusable, and efficient. bohrium.comncsu.edu For example, an alumina-supported cobalt complex has been shown to be an active and reusable heterogeneous catalyst for the esterification of pentaerythritol with levulinic acid. ncsu.edu The catalytic activity is influenced by the metal center and the coordinating ligands.

Brønsted/Lewis Acids: Both Brønsted acids (proton donors) and Lewis acids (electron pair acceptors) are widely used in esterification. wikipedia.orgmpg.de

Brønsted Acids: Conventional Brønsted acids like sulfuric acid and p-toluenesulfonic acid are effective but can cause corrosion and environmental issues. ajgreenchem.comikm.org.my Solid Brønsted acids are being explored as greener alternatives.

Lewis Acids: Lewis acids such as tin(II) chloride (SnCl₂), aluminum chloride (AlCl₃), and boron trifluoride (BF₃) are effective catalysts. doi.orgwikipedia.org SnCl₂ is a notable solid Lewis acid catalyst due to its high acidity, low toxicity, and water tolerance. doi.org The catalytic activity of Lewis acids is attributed to their ability to coordinate with the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack. wikipedia.org

Metallic Oxide Catalysts: Simple metallic oxides like zinc oxide (ZnO) and composite oxides have been employed as heterogeneous catalysts. sci-hub.senih.govacs.orggoogle.com For instance, ZnO has been used to catalyze the esterification of pentaerythritol with stearic acid. google.com Fe₃O₄-supported ZnO has also been shown to be an effective and reusable catalyst for the synthesis of rosin (B192284) pentaerythritol ester, with its activity linked to the presence of both Brønsted and Lewis acid sites. sci-hub.se

Process Optimization for Esterification Reactions (e.g., Reactant Molar Ratios, Reaction Temperature, Reaction Time, Catalyst Loading)

Optimizing process parameters is crucial for maximizing the yield and purity of pentaerythrityl tetramyristate. Key factors include:

Reactant Molar Ratio: An excess of the fatty acid is often used to drive the reaction towards the formation of the tetraester and to ensure complete conversion of the pentaerythritol. google.comepo.orgikm.org.myacs.org For example, a molar ratio of myristic acid to pentaerythritol can range from slightly above the stoichiometric 4:1 to higher values like 4.7:1 or even 5:1. researchgate.netdoi.orgikm.org.my

Reaction Temperature: The reaction is typically carried out at elevated temperatures, often in the range of 150-230°C, to increase the reaction rate and facilitate the removal of water. google.comepo.orgscientificspectator.combibliotekanauki.plgoogle.comikm.org.my The optimal temperature can depend on the specific catalyst used.

Reaction Time: The duration of the reaction is a critical parameter, with longer times generally leading to higher conversions. Reaction times can vary from a few hours to over 20 hours, depending on the catalyst, temperature, and desired conversion. researchgate.netdoi.orggoogle.comikm.org.mynih.gov

Catalyst Loading: The amount of catalyst used affects the reaction rate. Catalyst loading is typically a small percentage of the total reactant weight, for instance, 0.1% to 2.5% by mole with respect to the acid. researchgate.netdoi.orgikm.org.mynih.gov Finding the optimal catalyst concentration is a balance between achieving a high reaction rate and minimizing cost and potential product contamination.

Table 1: Illustrative Data on Process Optimization for Pentaerythritol Ester Synthesis

| Catalyst | Reactant Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Catalyst Loading | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| Sulfuric Acid | 5:1 (SFOUFA:PE) | 160 | 6 | 1.5% | 60% Yield | ikm.org.my |

| SnCl₂@HZSM-5 | 4.7:1 (Stearic Acid:PE) | 105 | 3 | 1.2 wt% | 99.3% Conversion | researchgate.netdoi.org |

| ZnO | 4.1:1 (Pelargonic Acid:PE) | 170 | >4 | 1% mol | >99% Yield | nih.govacs.org |

| Fascat 2003 (Organotin) | Not Specified | Not Specified | Not Specified | Not Specified | 98.5% Conversion | nih.govresearchgate.net |

| p-Toluenesulfonic acid | 4.17:1 (Hexanoic Acid:PE) | 160 | 5 | Not Specified | 87% Yield | ajgreenchem.com |

Novel Synthetic Strategies and Green Chemistry Principles

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. In the context of pentaerythrityl tetramyristate production, this translates to:

Use of Greener Catalysts: There is a move away from toxic catalysts like organotin compounds towards less harmful and more recyclable options such as solid acids and supported metal complexes. sci-hub.segoogle.com

Solvent-Free Reactions: Conducting the esterification without a solvent reduces waste and simplifies the purification process. mdpi.com

Biocatalysis: The use of enzymes (lipases) as catalysts offers a highly selective and environmentally benign route to ester synthesis under mild reaction conditions. cir-safety.org This biocatalytic approach is being developed for the production of cosmetic-grade esters. cir-safety.orgcir-safety.org

Use of Renewable Feedstocks: Utilizing myristic acid derived from renewable plant sources aligns with the principles of green chemistry.

Enzymatic Synthesis Pathways

The enzymatic synthesis of pentaeryrthrityl tetramyristate offers a targeted and environmentally conscious alternative to conventional chemical synthesis. This biocatalytic approach employs enzymes, most commonly lipases, to facilitate the esterification of pentaerythrityl with myristic acid. The use of enzymes allows for milder reaction conditions, which can lead to a product with higher purity, fewer by-products, and reduced energy consumption. wur.nl

Biocatalyst Identification and Engineering for Specific Esterification of Fatty Acids to Polyols

The success of synthesizing pentaeryrthrityl tetramyristate via enzymatic routes hinges on the selection of a suitable biocatalyst. mdpi.com Lipases (EC 3.1.1.3) are the preferred class of enzymes for this purpose, as they are capable of catalyzing esterification reactions in non-aqueous environments. wur.nlaminer.cn These enzymes, which belong to the hydrolase class, can shift their activity from hydrolysis to synthesis under specific conditions. wur.nlmdpi.com

Researchers have explored a variety of lipases from different microbial sources to catalyze the formation of polyol esters. wur.nl A significant challenge is ensuring the reaction proceeds to completion, yielding the tetraester rather than a mixture of mono-, di-, and tri-ester intermediates. umich.edu The inherent selectivity of the lipase (B570770) is a determining factor in the product distribution. wur.nlumich.edu For instance, lipases from Candida antarctica (often immobilized and known as Novozym 435), Rhizomucor miehei, and Pseudomonas cepacia have been studied for their effectiveness in polyol ester synthesis. The structural characteristics and active sites of different lipases result in varying levels of chemo-, regio-, and enantioselectivity. mdpi.commdpi.com

To enhance the efficiency and specificity of these biocatalysts for bulky polyols like pentaeryrthritol, enzyme engineering strategies are being investigated. These modifications aim to tailor the enzyme's active site to better accommodate the polyol substrate and drive the reaction towards the desired tetraester product. mdpi.com The goal is to develop robust biocatalysts that can achieve high conversion rates and yields of pentaeryrthrityl tetramyristate.

Table 1: Examples of Lipases Used in Polyol Ester Synthesis

| Lipase Source | Common Designation | Key Characteristics |

| Candida antarctica Lipase B | Novozym 435 (Immobilized) | High efficiency and selectivity in various esterification reactions. nih.gov |

| Rhizopus delemar | - | Shows selectivity towards monoester formation in certain conditions. umich.edu |

| Mucor miehei | Lipozyme (Immobilized) | Used in the esterification of sugar acetals and fatty acids. wur.nl |

| Aspergillus terreus | - | Demonstrates selectivity for saturated over unsaturated fatty acids. researchgate.net |

Reaction Conditions and Kinetics of Enzyme-Mediated Synthesis

Optimizing reaction conditions is crucial for maximizing the yield of pentaeryrthrityl tetramyristate in enzyme-catalyzed processes. Several key parameters influence the reaction's efficiency, including temperature, substrate molar ratio, enzyme concentration, stirring speed, and the presence of a solvent. mdpi.comsemanticscholar.org

The kinetics of lipase-catalyzed esterification often adhere to a Ping-Pong Bi-Bi mechanism, where the enzyme alternates between binding with the two different substrates. mdpi.com The reaction is a sequential process involving the formation of mono-, di-, and tri-myristate intermediates before the final tetraester is produced.

Key Reaction Parameters:

Temperature: Lipases are generally active in a temperature range of 40°C to 80°C. mdpi.com Higher temperatures can increase reaction rates but also risk thermal denaturation of the enzyme. nih.gov For the chemical synthesis of similar esters, temperatures can be much higher, around 160°C. semanticscholar.org

Substrate Molar Ratio: An excess of the fatty acid (myristic acid) is typically used to shift the reaction equilibrium towards the formation of the fully substituted tetraester. semanticscholar.org For a similar process, an optimal molar ratio of palm oil methyl ester to pentaeryrthritol was found to be 4.5:1. semanticscholar.org

Solvent System: Reactions can be performed in a solvent-free system or with the use of organic solvents. aminer.cn Solvent-free systems are often preferred for their environmental benefits and simpler product purification. In some cases, solvents like DMSO or pyridine (B92270) are used to improve the solubility of polyol substrates. wur.nlmdpi.com

Water Removal: As water is a byproduct of the esterification reaction, its removal is essential to prevent the reverse reaction (hydrolysis) and drive the synthesis forward. mdpi.com This is often accomplished by conducting the reaction under vacuum or by adding molecular sieves to the reaction mixture. mdpi.comsemanticscholar.org

Enzyme Concentration: The amount of lipase used, or enzyme loading, directly impacts the reaction rate. nih.govnih.gov

Table 2: General Optimized Conditions for Polyol Ester Synthesis

| Parameter | Typical Range/Condition | Rationale |

| Temperature | 40°C - 90°C | Balances reaction rate with enzyme stability. mdpi.comnih.gov |

| Molar Ratio (Acid:Polyol) | > 4:1 | Drives equilibrium towards tetraester formation. semanticscholar.org |

| Catalyst Concentration | 0.5% - 30% (w/w) | Affects reaction rate; high concentrations can cause mass transfer issues. semanticscholar.orgnih.gov |

| Pressure | Vacuum (e.g., 10 mbar) | Facilitates removal of water byproduct. semanticscholar.org |

| System | Solvent-free or Organic Solvent | Solvent choice depends on substrate solubility and process design. |

By carefully controlling these parameters, it is possible to achieve high conversion rates and selectively produce pentaeryrthrityl tetramyristate through an efficient and sustainable enzymatic process.

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Detailed Structural and Conformational Analysis

Spectroscopic methods are indispensable for probing the molecular architecture of Pentaerythrityl Tetramyristate at a fundamental level.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Isomerism

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the quantitative and qualitative analysis of Pentaerythrityl Tetramyristate. dtic.mil Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of Pentaerythrityl Tetramyristate exhibits characteristic signals corresponding to the different proton environments within the molecule. The integration of these signals allows for the quantitative determination of the relative number of protons in each environment, confirming the esterification of the pentaerythritol (B129877) core with four myristic acid chains. ox.ac.uk In mixed ester systems, such as those containing pentaerythritol and dipentaerythritol (B87275) esters, proton NMR can be used to quantitatively analyze the composition with a high degree of accuracy. dtic.mil

Advanced NMR techniques, such as 2D correlation spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be used to establish connectivity between protons and carbons, further solidifying the structural assignment. These methods are particularly useful in complex mixtures for identifying individual components. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Pentaerythrityl Tetramyristate Predicted values are based on standard chemical shift ranges for similar functional groups.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|---|

| -C(CH₂O-)₄ | ~4.1 | ~62 | s |

| -O-C(=O)-CH₂- | ~2.3 | ~34 | t |

| -O-C(=O)-CH₂-CH₂- | ~1.6 | ~25 | quint |

| -(CH₂)₉- | ~1.2-1.3 | ~29-30 | m |

| -CH₃ | ~0.9 | ~14 | t |

| -C(CH₂O-)₄ | - | ~43 | - |

| -O-C(=O)- | - | ~173 | - |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in Pentaerythrityl Tetramyristate and the nature of intermolecular interactions. spectroscopyonline.comnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of Pentaerythrityl Tetramyristate is dominated by a strong absorption band around 1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional groups. Other significant peaks include the C-O stretching vibrations in the 1250-1100 cm⁻¹ region and the C-H stretching and bending vibrations of the long alkyl chains. The absence of a broad O-H stretching band around 3300 cm⁻¹ is a key indicator of complete esterification of the pentaerythritol starting material.

Table 2: Key Vibrational Bands for Pentaerythrityl Tetramyristate

| Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch (Alkyl) | 2920, 2850 | 2920, 2850 |

| C=O Stretch (Ester) | ~1740 | ~1740 (weak) |

| CH₂ Bend | ~1465 | ~1465 |

| C-O Stretch (Ester) | ~1250, ~1170 | - |

Advanced Mass Spectrometry Techniques for Oligomer and Impurity Profiling

Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight of Pentaerythrityl Tetramyristate and for identifying and characterizing oligomers and impurities. mzcloud.orgchemrxiv.orggriffith.edu.auchromatographyonline.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the main compound and any related species.

Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are typically employed to minimize fragmentation and observe the intact molecular ion. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing valuable structural information. chemrxiv.org The fragmentation pattern can help to confirm the connectivity of the myristate chains to the pentaerythritol core. These techniques are also highly sensitive for detecting trace-level impurities, such as partially esterified products or byproducts from the synthesis process.

Chromatographic Separations and Hyphenated Techniques for Compositional Heterogeneity

Chromatographic techniques are essential for separating Pentaerythrityl Tetramyristate from any impurities or related compounds, allowing for a detailed analysis of its compositional heterogeneity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component and Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the analysis of volatile and semi-volatile compounds. researchgate.netund.edushimadzu.com While Pentaerythrityl Tetramyristate itself has a very low volatility, GC-MS can be invaluable for analyzing potential volatile impurities or degradation products that may arise from thermal stress. si.eduifremer.fr For instance, if the compound undergoes thermal decomposition, GC-MS can identify the resulting smaller, more volatile molecules. Pyrolysis-GC-MS, a technique where the sample is heated to high temperatures in an inert atmosphere before chromatographic separation, can be used to characterize the thermal degradation profile of the ester. ifremer.fr

High-Performance Liquid Chromatography (HPLC) with Advanced Detection for Non-Volatile Species

High-Performance Liquid Chromatography (HPLC) is the primary chromatographic technique for the analysis of non-volatile compounds like Pentaerythrityl Tetramyristate. si.edu It allows for the separation of the main component from non-volatile impurities, such as unreacted starting materials (pentaerythritol and myristic acid), partially esterified products (mono-, di-, and tri-esters of pentaerythritol), and oligomeric species.

Reversed-phase HPLC with a non-polar stationary phase and a polar mobile phase is a common mode of separation. Advanced detectors, such as mass spectrometers (LC-MS) or evaporative light scattering detectors (ELSD), are often used in conjunction with HPLC. LC-MS provides molecular weight information for each separated component, aiding in its identification. ELSD is a universal detector that is particularly useful for detecting compounds that lack a UV chromophore, such as Pentaerythrityl Tetramyristate.

Thermal Analysis Methodologies for Phase Transitions and Stability

Thermal analysis techniques are fundamental in understanding the behavior of Pentaerythrityl Tetramyristate as a function of temperature. These methods are pivotal for determining its melting and crystallization characteristics, as well as its stability at elevated temperatures.

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal transitions of Pentaerythrityl Tetramyristate. By measuring the heat flow into or out of a sample as a function of temperature or time, DSC provides quantitative data on crystallization and melting events.

The crystallization of Pentaerythrityl Tetramyristate, like other fatty acid esters, is a complex process influenced by factors such as cooling rate and the presence of any impurities. A typical DSC thermogram for a pure fatty acid ester will show one or more exothermic peaks during cooling, corresponding to the crystallization process, and one or more endothermic peaks during heating, corresponding to melting. The temperatures of these peaks, along with the associated enthalpy changes (the area under the peaks), provide a thermal fingerprint of the material.

In studies of similar complex esters, multiple exothermic peaks are sometimes observed during cooling, which can indicate a multi-step crystallization process or the formation of different polymorphic forms. researchgate.net The crystallization kinetics, which describe the rate of crystallization at a given temperature, can also be studied using isothermal DSC experiments. ulaval.ca In this method, the sample is rapidly cooled to a specific temperature below its melting point and the heat evolved over time is recorded. This data can then be fitted to kinetic models, such as the Avrami model, to determine parameters like the crystallization rate constant and the Avrami exponent, which provides information about the nucleation and growth mechanism. ulaval.catainstruments.com

The melting behavior observed by DSC reveals the transition from the solid to the liquid state. For a highly pure, crystalline material, this transition appears as a sharp endothermic peak. The presence of impurities or multiple crystalline forms can lead to a broadened melting peak or the appearance of multiple peaks. researchgate.net The enthalpy of fusion, calculated from the melting peak area, is a measure of the energy required to melt the crystalline structure.

| Thermal Property | Description | Significance for Pentaerythrityl Tetramyristate |

| Crystallization Temperature (Tc) | The temperature at which the material begins to solidify from the molten state upon cooling. | Determines the solidification point and processing parameters. |

| Melting Temperature (Tm) | The temperature at which the material transitions from a solid to a liquid upon heating. | Defines the upper temperature limit for solid-state applications. |

| Enthalpy of Crystallization (ΔHc) | The amount of heat released during the crystallization process. | Relates to the degree of crystallinity and the energy landscape of solidification. |

| Enthalpy of Fusion (ΔHm) | The amount of heat absorbed during the melting process. | Indicates the amount of energy required to overcome the crystalline lattice forces. |

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability and decomposition profile of Pentaerythrityl Tetramyristate. This technique measures the change in mass of a sample as it is heated at a constant rate in a controlled atmosphere.

A TGA curve plots the percentage of initial mass remaining against temperature. The onset temperature of decomposition is a critical parameter, indicating the temperature at which significant mass loss begins. For a high molecular weight ester like Pentaerythrityl Tetramyristate, this temperature is expected to be relatively high, reflecting its thermal stability. The decomposition may occur in one or multiple steps, with each step corresponding to the cleavage of specific chemical bonds.

The kinetics of thermal decomposition can be determined from TGA data collected at multiple heating rates. By applying isoconversional methods, such as the Friedman or Kissinger-Akahira-Sunose (KAS) methods, the activation energy of decomposition can be calculated as a function of the extent of conversion. This provides a more detailed understanding of the decomposition mechanism than a single-heating-rate experiment. A study on the related compound pentaerythritol tetranitrate showed decomposition beginning around 75°C with an activation energy of 192 ± 5 kJ mol–1. rsc.org

| TGA Parameter | Description | Relevance to Pentaerythrityl Tetramyristate |

| Onset Temperature of Decomposition (T_onset) | The temperature at which a significant and continuous mass loss begins. | Indicates the upper limit of thermal stability for the compound. |

| Temperature of Maximum Decomposition Rate (T_max) | The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative TGA curve. | Highlights the most rapid phase of the decomposition process. |

| Residual Mass | The percentage of the initial mass that remains at the end of the analysis at a high temperature. | Provides information about the formation of non-volatile decomposition products. |

| Activation Energy of Decomposition (Ea) | The minimum energy required to initiate the thermal decomposition reaction. | A key kinetic parameter for predicting the long-term thermal stability and lifetime of the material. |

Morphological and Nanostructural Characterization

Understanding the morphology and nanostructure of Pentaerythrityl Tetramyristate is crucial for correlating its physical properties with its structural organization at different length scales.

Electron microscopy techniques are invaluable for visualizing the microstructure and morphology of solid Pentaerythrityl Tetramyristate.

Scanning Electron Microscopy (SEM) provides high-resolution images of the sample's surface. sfr.ca In SEM, a focused beam of electrons is scanned across the sample, and the resulting secondary or backscattered electrons are detected to form an image. nanoscience.comthermofisher.com This technique can reveal details about the crystal habit, surface topography, and the size and shape of crystalline domains. researchgate.netvpi2004.com For Pentaerythrityl Tetramyristate, SEM could be used to observe the morphology of crystals grown from solution or from the melt, providing insights into the crystallization process.

Transmission Electron Microscopy (TEM) , in contrast, provides information about the internal structure of the material. sfr.ca A broad beam of electrons is transmitted through an ultrathin section of the sample, and the transmitted electrons are used to form a magnified image. nanoscience.comthermofisher.com TEM can reveal features such as dislocations, stacking faults, and other crystal defects. thermofisher.com It can also be used to obtain electron diffraction patterns, which provide information about the crystal structure. Preparing sufficiently thin samples of an organic material like Pentaerythrityl Tetramyristate for TEM analysis can be challenging.

| Microscopy Technique | Information Obtained | Application to Pentaerythrityl Tetramyristate |

| Scanning Electron Microscopy (SEM) | Surface topography, crystal morphology, particle size and shape. sfr.caresearchgate.net | Visualization of the external crystal structure and aggregation behavior. |

| Transmission Electron Microscopy (TEM) | Internal microstructure, crystal lattice, defects, and electron diffraction patterns. sfr.cathermofisher.com | Investigation of the internal crystalline order and identification of different polymorphic forms. |

Scattering techniques are powerful non-invasive methods for probing the structure of Pentaerythrityl Tetramyristate in various states, from solutions and dispersions to the solid state.

Dynamic Light Scattering (DLS) is used to determine the size distribution of particles or molecules in a liquid dispersion. royce.ac.ukparticletechlabs.com The technique measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. uci.edu The Stokes-Einstein equation is then used to relate the diffusion coefficient of the particles to their hydrodynamic radius. researchgate.net For Pentaerythrityl Tetramyristate, DLS could be used to study the size of aggregates or micelles in a solvent, providing information about its self-assembly behavior in solution. researchgate.net

Wide-Angle X-ray Scattering (WAXS) , also known as Wide-Angle X-ray Diffraction (WAXD), probes the structure at smaller length scales, providing information about the atomic arrangement within crystalline domains. wikipedia.orgdiamond.ac.uk The scattering of X-rays at wide angles gives rise to Bragg peaks, the positions and intensities of which are characteristic of a specific crystal lattice. libretexts.org WAXS is used to determine the unit cell parameters, identify the polymorphic form, and quantify the degree of crystallinity of a material. wikipedia.orgdectris.com For Pentaerythrityl Tetramyristate, WAXS is essential for characterizing its crystalline structure and any phase transitions between different polymorphic forms.

| Scattering Technique | Probed Length Scale | Information Obtained | Application to Pentaerythrityl Tetramyristate |

| Dynamic Light Scattering (DLS) | Nanometers to micrometers particletechlabs.com | Hydrodynamic radius, size distribution of particles in dispersion. royce.ac.uk | Characterization of aggregates or micelles in solution. |

| Small-Angle X-ray Scattering (SAXS) | 1 - 100 nanometers diamond.ac.uk | Size, shape, and interaction of macromolecules and supramolecular assemblies. nih.gov | Investigation of self-assembled structures and lamellar ordering. |

| Wide-Angle X-ray Scattering (WAXS) | Sub-nanometer to nanometers wikipedia.org | Crystalline structure, polymorphic form, degree of crystallinity. libretexts.org | Determination of the crystal lattice and identification of different solid phases. |

Structural Analysis and Supramolecular Organization

Crystallization Behavior and Polymorphism of Pentaerythrityl Tetramyristate

The crystallization of pentaerythrityl tetramyristate is a multifaceted process, giving rise to different crystalline forms, a phenomenon known as polymorphism. nih.gov This behavior significantly influences the material's physical properties, including its melting point and stability. nih.govtdx.cat The specific crystalline form that develops is a result of the interplay between thermodynamic and kinetic factors, which are directly linked to the processing conditions. nih.gov

Investigation of Phase Diagrams and Eutectic Systems

Phase diagrams are essential tools for understanding the thermodynamic equilibrium between different phases of a material as a function of temperature, pressure, and composition. imim.pl In binary systems, a eutectic point represents the composition at which a liquid phase transforms directly into two solid phases upon cooling. doitpoms.ac.ukwikipedia.org This eutectic reaction occurs at a specific temperature, known as the eutectic temperature, which is the lowest possible melting point for the mixture. wikipedia.org

The phase behavior of mixtures containing esters like pentaerythrityl tetramyristate can involve the formation of eutectic systems. tdx.cat For instance, in a binary mixture, as the temperature is lowered, one component may begin to solidify before the other, leading to a state of coexisting liquid and solid phases. wikipedia.org Upon reaching the eutectic temperature, the remaining liquid solidifies into a characteristic lamellar structure composed of alternating layers of the two solid phases. doitpoms.ac.ukuc.edu The precise composition and temperature of the eutectic point are critical parameters determined from the phase diagram. doitpoms.ac.uk

Influence of Thermal History and Nucleating Agents on Crystal Growth

The thermal history of a material, including the rate of cooling and heating, has a profound impact on its crystallization behavior and the resulting polymorphic form. tdx.cat The rate at which pentaerythrityl tetramyristate is cooled can influence the nucleation and growth of its crystals, potentially leading to the formation of different polymorphs with varying stability. nih.gov

Nucleating agents are additives that can be introduced to influence the crystallization process. mdpi.comexpresspolymlett.com These agents work by providing surfaces that facilitate the formation of crystal nuclei, thereby increasing the rate of crystallization. expresspolymlett.comresearchgate.net The effectiveness of a nucleating agent depends on several factors, including its concentration, dispersion within the material, and its interaction with the host material. mdpi.com By promoting the formation of specific crystal forms, nucleating agents can be used to tailor the final properties of the material. researchgate.net For example, in polymers, nucleating agents can lead to an increase in the crystallization temperature and a reduction in the time required for crystallization. mdpi.com

Solid-State X-ray Diffraction (XRD) for Crystalline Structure Determination

Solid-state X-ray diffraction (XRD) is a powerful and widely used analytical technique for determining the crystalline structure of materials like pentaerythrityl tetramyristate. americanpharmaceuticalreview.commalvernpanalytical.com By directing a beam of X-rays onto a crystalline sample, a unique diffraction pattern is produced, which acts as a fingerprint for that specific crystal structure. forcetechnology.com

The process involves irradiating a powdered or single crystal sample with X-rays and measuring the intensity of the scattered rays at various angles. drawellanalytical.com The resulting data, a plot of intensity versus the diffraction angle (2θ), contains information about the arrangement of atoms within the crystal lattice. drawellanalytical.com Analysis of the peak positions in the diffraction pattern allows for the determination of the unit cell dimensions, while the peak intensities provide information about the positions of the atoms within the unit cell. malvernpanalytical.comdrawellanalytical.com Advanced techniques, such as Rietveld refinement, can be used to refine the crystal structure model against the entire diffraction pattern, yielding highly accurate structural data. drawellanalytical.com For materials that are difficult to obtain as single crystals, structure determination directly from powder X-ray diffraction data has become an increasingly viable option. nih.gov

The information obtained from XRD is crucial for identifying different polymorphic forms of pentaerythrityl tetramyristate, as each polymorph will produce a distinct diffraction pattern. americanpharmaceuticalreview.com This allows for the characterization of the crystalline phases present in a sample and for studying phase transitions that may occur under different conditions. forcetechnology.com

Molecular Modeling and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reaction Pathways

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the electronic properties of a molecule. ornl.govrsc.org These first-principles methods can elucidate the distribution of electrons within Pentaerythrityl Tetramyristate, identifying regions of high and low electron density, which in turn dictate its reactivity and intermolecular interactions. ornl.gov

Such calculations could predict key electronic descriptors, including molecular orbital energies (HOMO-LUMO gap), partial atomic charges, and electrostatic potential maps. This information is crucial for anticipating how the molecule will interact with other substances and for understanding its chemical stability. Furthermore, quantum chemical methods can be employed to model potential reaction pathways, such as hydrolysis or thermal decomposition, by calculating the energy barriers associated with these processes. nih.gov

Table 1: Potential Quantum Chemical Descriptors for Pentaerythrityl Tetramyristate

| Descriptor | Potential Insight |

| HOMO-LUMO Gap | Electronic stability and reactivity |

| Partial Atomic Charges | Sites for electrophilic and nucleophilic attack |

| Electrostatic Potential | Regions of positive and negative charge, guiding intermolecular interactions |

| Bond Dissociation Energies | Prediction of the most likely bonds to break during degradation |

This table represents a hypothetical application of quantum chemical calculations to Pentaerythrityl Tetramyristate, as specific literature is unavailable.

Classical Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Classical Molecular Dynamics (MD) simulations provide a means to observe the time-dependent behavior of molecules, offering a "computational microscope" into their dynamic nature. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements and interactions of every atom in a Pentaerythrityl Tetramyristate molecule over time. aps.org

A key application of MD for this compound would be the exploration of its vast conformational landscape. The four long, flexible myristate chains can adopt a multitude of spatial arrangements, and MD simulations can reveal the most probable conformations and the energy barriers between them. rsc.org This is critical for understanding the molecule's physical properties, such as its viscosity and melting point.

Table 2: Potential Insights from MD Simulations of Pentaerythrityl Tetramyristate

| Simulation Type | Key Outputs | Relevance |

| Single Molecule in Vacuum | Conformational analysis, radius of gyration | Understanding molecular flexibility and shape |

| Bulk Amorphous System | Radial distribution functions, diffusion coefficients | Characterizing liquid state structure and transport properties |

| Crystal Lattice Simulation | Lattice energy, mechanical properties | Predicting solid-state properties and stability |

This table outlines potential research directions using MD simulations, as specific studies on Pentaerythrityl Tetramyristate are not currently published.

Coarse-Grained Modeling for Mesoscale Behavior and Aggregation Phenomena

While all-atom MD simulations provide detailed insights, they are computationally expensive and often limited to relatively small systems and short timescales. nih.gov To study larger-scale phenomena, such as the self-assembly and aggregation of many Pentaerythrityl Tetramyristate molecules, coarse-grained (CG) modeling is a powerful alternative. strath.ac.uk

In a CG model, groups of atoms are represented as single "beads," reducing the number of particles in the simulation and allowing for the investigation of longer length and time scales. nih.gov This approach is particularly relevant for understanding how these molecules might form larger structures, such as micelles or layers, in different environments. nih.govnih.gov By parameterizing the interactions between these beads based on either experimental data or all-atom simulations, CG models can predict the mesoscale morphology of Pentaerythrityl Tetramyristate systems. mdpi.comaps.org

Structure-Property Relationship Predictions from Computational Data

A primary goal of computational chemistry is to establish clear relationships between the molecular structure of a compound and its macroscopic properties. rsc.org By systematically analyzing the data generated from quantum chemical calculations and molecular simulations, it is possible to build predictive models.

For Pentaerythrityl Tetramyristate, computational data could be used to predict properties such as its viscosity, thermal conductivity, and mechanical behavior. nih.govnih.gov For instance, the conformational flexibility and intermolecular interaction energies derived from MD simulations could be correlated with experimentally measured viscosity. Similarly, quantum chemical data on bond strengths could inform predictions about its thermal stability. Developing these structure-property relationships is essential for the rational design of new materials with tailored properties.

Rheological Investigations and Viscoelastic Behavior

Theoretical and Experimental Rheology of Pentaerythrityl Tetramyristate Systems

Pentaerythrityl Tetramyristate is a high molecular weight ester that finds use in modifying the rheology of formulations, such as in personal care products. researchgate.net Its large and branched molecular structure, stemming from the central pentaerythritol (B129877) core esterified with four myristic acid chains, contributes to its unique flow properties. nih.govcir-safety.org

Experimental rheology provides valuable data to support and expand upon these theoretical concepts. While specific studies focusing solely on the rheology of pure Pentaerythrityl Tetramyristate are not extensively detailed in the provided search results, its inclusion in various patented formulations points to its role as a rheology modifier. google.comgoogle.com For example, it has been mentioned as a component in toner production processes where control of viscoelastic behavior is important. justia.comgoogle.com

Viscoelastic Characterization (e.g., Storage Modulus, Loss Modulus, Complex Viscosity)

Viscoelastic materials exhibit both elastic (solid-like) and viscous (liquid-like) properties. walshmedicalmedia.comwikipedia.org This dual nature is characterized by several key parameters obtained through oscillatory rheological measurements:

Storage Modulus (G' or E'): Represents the elastic component, or the energy stored in the material during deformation. libretexts.orgrheologylab.com A higher storage modulus indicates a more solid-like behavior.

Loss Modulus (G'' or E''): Represents the viscous component, or the energy dissipated as heat during deformation. libretexts.orgrheologylab.com A higher loss modulus signifies a more liquid-like behavior.

The following table outlines the key viscoelastic parameters and their significance:

| Parameter | Symbol | Description | Significance |

| Storage Modulus | G' or E' | Measure of stored energy (elastic response) | Indicates the solid-like behavior of the material |

| Loss Modulus | G'' or E'' | Measure of energy dissipated as heat (viscous response) | Indicates the liquid-like behavior of the material |

| Complex Viscosity | η* | Overall resistance to deformation under oscillatory shear | Characterizes the material's flow behavior |

| Tan Delta (δ) | tan(δ) = G''/G' | Ratio of loss modulus to storage modulus | Provides a measure of the relative contribution of viscous and elastic properties |

Flow Behavior and Deformation Mechanisms in Varied Environments

The flow behavior of Pentaerythrityl Tetramyristate systems is influenced by external factors such as temperature and shear rate. As a large molecule with long hydrocarbon chains, its viscosity is expected to decrease with increasing temperature.

The deformation mechanism of materials containing Pentaerythrityl Tetramyristate will depend on the dominant viscoelastic properties. In systems where it contributes to a more solid-like structure (higher G'), deformation will be largely elastic and recoverable. In contrast, in more liquid-like systems (higher G''), deformation will be dominated by viscous flow and will be permanent. walshmedicalmedia.comwikipedia.org

Correlation of Rheological Properties with Molecular Architecture and Supramolecular Structure

The rheological properties of a material are intrinsically linked to its molecular and supramolecular structure. mdpi.com For Pentaerythrityl Tetramyristate, several structural features are key determinants of its flow behavior:

High Molecular Weight: The large size of the molecule (Molecular Weight: 977.57 g/mol ) leads to increased intermolecular forces (van der Waals interactions) between the long myristate chains, contributing to a higher viscosity compared to smaller esters. nih.govvulcanchem.com

Branched Structure: The central pentaerythritol core provides a compact, branched structure. This branching can influence chain entanglement and packing, which in turn affects the material's resistance to flow. In polymer science, branching is known to significantly impact rheological properties. anu.edu.auresearchgate.net

Supramolecular Assembly: The long, saturated fatty acid chains can lead to ordered arrangements or crystalline structures at lower temperatures. The melting and solidification behavior of such structures would dramatically alter the rheological properties of the system. researchgate.net

The relationship between the molecular architecture of Pentaerythrityl Tetramyristate and its rheological properties allows for its use as a functional ingredient to control the texture and flow of various products. By understanding this correlation, formulators can tailor the performance of their products to meet specific requirements. researchgate.netmdpi.com

Degradation Pathways and Environmental Fate

Biodegradation Processes

Biodegradation is the most significant pathway for the environmental degradation of large fatty acid esters like pentaerythrityl tetramyristate.

The biodegradation of pentaerythrityl tetramyristate is primarily carried out by a wide variety of microorganisms that produce extracellular lipases and esterases. europa.eueuropa.eu These enzymes catalyze the hydrolysis of the ester bonds. The process is believed to occur in a stepwise manner, analogous to the degradation of other polyol esters. researchgate.netepa.gov

The proposed microbial degradation pathway is as follows:

Initial Hydrolysis: Extracellular enzymes secreted by bacteria and fungi attack the ester linkages, sequentially cleaving the myristic acid chains from the pentaerythritol (B129877) backbone. This results in the formation of intermediate metabolites.

Metabolite Formation: The cleavage of the ester bonds produces pentaerythritol and myristic acid, along with partially de-esterified intermediates: pentaerythrityl trimyristate, pentaerythrityl dimyristate, and pentaerythrityl monomyristate. cir-safety.orgeuropa.eu

Metabolite Degradation: Both of the final hydrolysis products are readily biodegradable. Myristic acid, a common fatty acid, is metabolized by most organisms through the β-oxidation pathway to produce acetyl-CoA, which enters the citric acid cycle for energy production. europa.eu Pentaerythritol is a water-soluble polyol that is also known to be degraded by various microorganisms. asm.org

Studies on the analogous compound pentaerythritol tetranitrate (PETN) have shown that bacteria from contaminated sites can sequentially remove the nitrate (B79036) ester groups, supporting the model of a stepwise degradation process. researchgate.netnih.gov

| Parent Compound | Intermediate Metabolites | Final Metabolites | Further Breakdown |

|---|---|---|---|

| Pentaerythrityl Tetramyristate | Pentaerythrityl Trimyristate, Pentaerythrityl Dimyristate, Pentaerythrityl Monomyristate | Pentaerythritol, Myristic Acid | Acetyl-CoA (from β-oxidation of Myristic Acid), CO₂, H₂O |

The rate at which pentaerythrityl tetramyristate biodegrades is highly dependent on various environmental conditions. While specific data for this compound is limited, general principles for the biodegradation of lipophilic substances apply.

Temperature: As with most enzymatic processes, biodegradation rates are temperature-dependent, generally increasing with temperature up to an optimum for the specific microbial community.

pH: The activity of microbial lipases and esterases is pH-dependent. Extreme pH values can inhibit microbial activity and thus slow down degradation.

Nutrient Availability: The presence of other essential nutrients, such as nitrogen and phosphorus, is crucial for microbial growth and enzyme production. In nutrient-limited environments, the biodegradation rate may be significantly reduced.

Oxygen Availability: The complete mineralization of the degradation products (myristic acid and pentaerythritol) is most efficient under aerobic conditions. In anaerobic environments, degradation can still occur but often at a slower rate and through different metabolic pathways. researchgate.net

Co-existing Substances: The presence of a more easily degradable carbon source can sometimes enhance microbial activity (co-metabolism) or, conversely, lead to the preferential consumption of the simpler substrate, delaying the degradation of the more complex ester. epa.gov

Bioavailability: Due to its extremely low water solubility and high molecular weight, the bioavailability of pentaerythrityl tetramyristate is a major rate-limiting factor. Degradation primarily occurs at the interface between the solid/liquid ester phase and the aqueous phase where microbes reside.

Environmental Persistence and Transformation Product Analysis

The environmental persistence of pentaerythrityl tetramyristate is a balance between its inherent stability and its susceptibility to biodegradation.

Due to its very low water solubility and high octanol-water partition coefficient, if released into the environment, the compound is expected to adsorb strongly to soil, sediments, and particulate matter. santos.com This reduces its mobility and bioavailability but also makes soil and sediment compartments the primary sinks where degradation will occur.

While the abiotic degradation rate is slow, the compound is considered to be readily biodegradable by microorganisms. santos.comkao.com However, the rate of this degradation can be slow, meaning the parent compound may persist for some time in the environment. The ultimate transformation products—pentaerythritol and myristic acid—are common, naturally occurring or nature-identical substances that are readily mineralized by a wide range of microorganisms and are therefore not considered persistent. europa.eu

Analysis of environmental samples for pentaerythrityl tetramyristate and its transformation products would typically involve extraction with organic solvents followed by advanced analytical techniques. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) would be the methods of choice for separating, identifying, and quantifying the parent compound and its various ester intermediates and final hydrolysis products. mdpi.com

| Environmental Compartment | Expected Behavior | Primary Degradation Pathway | Persistence |

|---|---|---|---|

| Water | Low solubility, partitioning to suspended solids and sediment | Slow Hydrolysis, Biodegradation at sediment-water interface | Parent compound may persist in sediment; degradation products are non-persistent |

| Soil | Strong adsorption to soil particles, low mobility | Microbial (enzymatic) degradation | Persistence is dependent on microbial activity and environmental conditions |

| Air | Low volatility, likely to exist adsorbed to particulate matter | Indirect photo-oxidation | Short to moderate persistence in the atmosphere |

Computational Modeling of Degradation Pathways (e.g., Density Functional Theory Applications)

The environmental fate of complex organic molecules like Pentaerythrityl Tetramyristate is of significant interest, and computational chemistry offers powerful tools to predict and understand their degradation pathways at a molecular level. While specific, detailed research applying Density Functional Theory (DFT) to the degradation of Pentaerythrityl Tetramyristate is not extensively available in public literature, the principles and methodologies have been widely applied to similar ester-containing compounds. These studies provide a robust framework for how DFT could be, and likely is, used in proprietary research to investigate the degradation of this specific molecule.

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. openaccessjournals.com It is particularly useful for studying chemical reactions, including the bond-breaking and bond-forming processes that constitute degradation. By calculating the energy of a system, DFT can be used to determine the most likely pathways for a reaction to occur, identifying transition states and calculating activation energies. openaccessjournals.comeurjchem.com

In the context of Pentaerythrityl Tetramyristate, DFT could be applied to model several key degradation processes, primarily hydrolysis and thermal degradation.

Modeling Hydrolytic Degradation:

Ester hydrolysis is a critical degradation pathway for Pentaerythrityl Tetramyristate in aqueous environments. This reaction can be catalyzed by acids or bases. DFT calculations can elucidate the step-by-step mechanism of this process. For instance, research on other esters has shown that DFT can model the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the ester group. nih.govresearchgate.net The calculations can determine the geometry of the transition state and the energy barrier that must be overcome for the reaction to proceed. nih.gov

A theoretical DFT study on the stereoselective hydrolysis of naproxen (B1676952) esters, for example, successfully explained why one enantiomer hydrolyzes while the other does not by analyzing the parameters of the ester group. eurjchem.com Similarly, for Pentaerythrityl Tetramyristate, DFT could be used to investigate the sequential hydrolysis of the four myristate ester groups, determining if the hydrolysis of one group influences the reactivity of the others.

Modeling Thermal Degradation:

At elevated temperatures, such as those that might be encountered in certain industrial applications or disposal scenarios, Pentaerythrityl Tetramyristate will undergo thermal degradation. Experimental studies on similar polyol esters, like pentaerythritol tetrapelargonate, have shown that degradation can lead to the formation of higher molecular weight products through complex reaction mechanisms. ncsu.eduncsu.edu

DFT can be instrumental in unraveling these complex thermal degradation pathways. For other organic molecules, DFT has been used to model the initial bond cleavage events, which are often the rate-determining steps in thermal decomposition. nih.gov For Pentaerythrityl Tetramyristate, this would likely involve the scission of the C-O bond of the ester linkage or C-C bonds within the myristate chains. DFT calculations can predict the bond dissociation energies for the various bonds in the molecule, identifying the weakest links that are most susceptible to breaking at high temperatures.

Potential Research Findings from DFT Studies:

While specific data tables for Pentaerythrityl Tetramyristate are not available, a hypothetical DFT study would likely generate data similar to the following conceptual table, which is based on findings for other esters.

Interactive Data Table: Hypothetical DFT-Calculated Parameters for the Hydrolysis of a Single Ester Linkage in Pentaerythrityl Tetramyristate

| Parameter | Value (Conceptual) | Significance |

| Activation Energy (Neutral Hydrolysis) | 20-30 kcal/mol | The energy barrier for hydrolysis in pure water. A higher value indicates a slower reaction rate. |

| Activation Energy (Acid-Catalyzed) | 15-25 kcal/mol | The energy barrier in the presence of an acid catalyst, showing an accelerated degradation rate. |

| Activation Energy (Base-Catalyzed) | 10-20 kcal/mol | The energy barrier in the presence of a base catalyst, indicating the most rapid hydrolysis pathway. |

| Reaction Enthalpy | -5 to 5 kcal/mol | The overall energy change of the reaction, indicating whether it is exothermic or endothermic. |

| Key Bond Lengths in Transition State | C-O (carbonyl): ~1.4 Å, O-H (water): ~1.0 Å | These values describe the geometry of the highest energy point along the reaction coordinate. |

This type of data, generated through DFT calculations, would provide invaluable insights into the persistence and environmental fate of Pentaerythrityl Tetramyristate, guiding the development of environmentally benign alternatives and effective remediation strategies.

Functional Mechanisms in Non Biological Systems

Mechanistic Studies of Pentaerythrityl Tetramyristate as a Component in Synthetic Lubricants

Pentaerythrityl esters, the family to which pentaerythrityl tetramyristate belongs, are widely utilized as base oils in high-performance synthetic lubricants. cnlubricantadditive.com Their effectiveness stems from a combination of favorable properties imparted by their unique molecular structure. pacificspecialityoils.com The central neopentyl structure of pentaerythritol (B129877) provides exceptional thermal and oxidative stability, while the long fatty acid chains deliver excellent viscosity characteristics and lubricity. cnlubricantadditive.compacificspecialityoils.com

The primary mechanism of lubrication involves the formation of a durable, thin film on metal surfaces. The ester groups exhibit polarity, leading to adsorption onto the surfaces that require lubrication. This creates a boundary layer of long myristate chains, which are oriented to slide past each other with low resistance, thereby reducing friction and wear between moving parts.

Research on related pentaerythritol esters, such as pentaerythritol tetraoleate, demonstrates their potential as base stocks for industrial gear oils and as components in eco-friendly greases. pacificspecialityoils.comresearchgate.net These studies highlight key performance attributes that are shared across the class of pentaerythritol esters:

High Viscosity Index: They maintain viscosity over a wide temperature range, ensuring consistent performance in both hot and cold environments. cnlubricantadditive.compacificspecialityoils.com

Low-Temperature Fluidity: They exhibit good flow characteristics at low temperatures, which is critical for applications in aviation and refrigeration. cnlubricantadditive.compacificspecialityoils.com

Thermal and Oxidative Stability: The saturated nature of the myristate chains, combined with the stable pentaerythritol core, provides high resistance to breakdown at elevated temperatures. cnlubricantadditive.compacificspecialityoils.com

Biodegradability: As esters derived from fatty acids, they offer a more environmentally friendly profile compared to traditional mineral oil-based lubricants. pacificspecialityoils.com

Table 2: Functional Properties of Pentaerythritol Esters in Lubrication

| Property | Mechanism/Benefit | Reference(s) |

|---|---|---|

| Friction Reduction | Forms a low-shear boundary film on metal surfaces. | pacificspecialityoils.com |

| Wear Resistance | The stable lubricating film prevents direct metal-to-metal contact. | researchgate.net |

| High-Temperature Stability | The C-O-C ester linkages and stable core resist thermal degradation. | cnlubricantadditive.com |

| Low Volatility | High molecular weight reduces evaporative loss at high temperatures. | cnlubricantadditive.com |

| Good Hydrolytic Stability | Resists breakdown in the presence of water. | cnlubricantadditive.com |

Investigation of its Role in High-Performance Material Design

In the field of materials science, pentaerythrityl tetramyristate and its chemical relatives function as high-performance additives, particularly in polymer processing. emeryoleo.comyoutube.com Their incorporation into polymer matrices can significantly improve processing efficiency and the final properties of the manufactured articles. emeryoleo.com

The primary role of pentaerythrityl tetramyristate in this context is as an internal and external lubricant or release agent. emeryoleo.com During polymer processing, such as injection molding or extrusion, the additive reduces the friction between the polymer melt and the hot metal surfaces of the machinery. emeryoleo.com This is achieved through a mechanism where the ester molecules migrate to the surface of the polymer melt, creating a lubricating layer at the interface. emeryoleo.com

Detailed research findings on similar pentaerythritol esters (e.g., pentaerythritol tetrastearate) reveal several key benefits:

Improved Mold Release: It prevents the polymer from sticking to molds, which is especially beneficial for complex geometries and allows for easier demolding at higher temperatures. emeryoleo.com

Enhanced Flow and Processing: By lowering friction, it can improve the filling speed of molds and prevent issues like bridge formation in the feed zone of extruders. emeryoleo.com

Surface Property Enhancement: The use of these esters can lead to finished articles with improved surface properties and better resistance to abrasion. emeryoleo.com

Low Volatility: Its high molecular weight ensures it does not vaporize at high processing temperatures, maintaining its effectiveness throughout the manufacturing cycle. emeryoleo.com

Pentaerythrityl tetramyristate is noted for its use in thermoplastic elastomer compositions and other polymer systems. epo.orggoogleapis.com

Interfacial Phenomena and Surface Chemistry Implications

The functional mechanisms of pentaerythrityl tetramyristate in both lubricants and polymers are fundamentally governed by interfacial phenomena and surface chemistry. ebsco.com An interface is the boundary between two different phases, such as a solid-liquid or solid-solid interface. ebsco.com The effectiveness of this compound is determined by its behavior at these boundaries.

The molecular structure of pentaerythrityl tetramyristate is amphiphilic to a degree, with a more polar ester core and four long, non-polar alkyl chains. This structure drives the molecule to accumulate at interfaces.

In Lubrication: At the metal-lubricant interface, the polar ester groups are attracted to the metal surface, while the non-polar myristate chains extend into the bulk oil. This creates an organized, low-shear film that separates the surfaces, a classic example of boundary lubrication.

In Polymers: When mixed into a polymer, the lower surface energy of the long alkyl chains provides a driving force for the molecule to migrate to the polymer-air or polymer-metal interface. This surface concentration is what makes it an effective release agent and surface modifier, as it alters the surface chemistry of the polymer to be less adhesive. emeryoleo.com

The formation of these stable, thin films at interfaces is a key implication of its surface chemistry. google.comrsc.org The ability to form an elastic and stable thin film is crucial for its function. rsc.org By modifying the surface energy, pentaerythritol tetramyristate reduces the coefficient of friction and prevents unwanted adhesion, which are the core principles behind its utility in high-performance, non-biological systems.

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of pentaerythrityl tetramyristate?

Pentaerythrityl tetramyristate is synthesized via esterification of pentaerythritol with myristic acid. Key steps include:

- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic agents (lipases) to drive esterification.

- Reaction conditions : Temperatures of 120–150°C under inert atmosphere (N₂) to prevent oxidation .

- Purification : Recrystallization from non-polar solvents (e.g., hexane) or column chromatography to isolate the tetraester.

- Yield optimization : Monitoring reaction progress via acid value titration to ensure complete esterification .

Q. What analytical techniques are critical for structural confirmation and purity assessment of pentaerythrityl tetramyristate?

| Technique | Application | Key Data |

|---|---|---|

| ¹H/¹³C NMR | Confirm ester bond formation | Absence of hydroxyl peaks (~3400 cm⁻¹ in FTIR), presence of ester C=O (~1740 cm⁻¹) |

| HPLC | Purity analysis | Retention time matching reference standards, >98% purity threshold |

| Mass Spectrometry | Molecular weight verification | m/z = 1202.0 (M⁺) for C₇₇H₁₄₈O₈ |

Q. What storage protocols ensure long-term stability of pentaerythrityl tetramyristate?

- Store in airtight, light-resistant containers at 4–8°C.

- Avoid contact with oxidizers (e.g., peroxides) and organic acids to prevent decomposition .

- Use explosion-proof equipment in handling areas due to potential dust combustibility .

Advanced Research Questions

Q. How can reaction yields be optimized when scaling up pentaerythrityl tetramyristate synthesis?

- Design of Experiments (DOE) : Screen variables (catalyst concentration, solvent polarity, temperature) using response surface methodology .

- Kinetic studies : Monitor activation energy (Eₐ) via Arrhenius plots to identify rate-limiting steps .

- Solvent-free synthesis : Reduce side reactions by using excess myristic acid as both reactant and solvent .

Q. What mechanistic insights explain oxidative degradation pathways of pentaerythrityl tetramyristate under high-temperature conditions?

- Radical-mediated oxidation : Initiated by hydrogen abstraction at the ester β-carbon, forming hydroperoxides.

- Analytical tools : Use GC-MS to identify volatile degradation products (e.g., aldehydes, ketones) and FTIR to track carbonyl index increases .

- Inhibition strategies : Incorporate antioxidants (e.g., hindered phenols) at 0.1–0.5 wt% to scavenge free radicals .

Q. How can computational modeling predict the interaction of pentaerythrityl tetramyristate with lipid bilayers in drug delivery systems?

- Molecular dynamics (MD) simulations : Parameterize force fields (e.g., CHARMM36) to model ester-lipid interactions.

- Key metrics : Analyze diffusion coefficients, membrane permeability, and free energy profiles .

- Validation : Compare simulation results with experimental permeability assays (e.g., Franz cell diffusion) .

Q. What experimental approaches resolve contradictions in thermal stability data for pentaerythrityl esters?

- Controlled degradation studies : Perform thermogravimetric analysis (TGA) at heating rates of 5–20°C/min under N₂ vs. air to differentiate thermal vs. oxidative pathways .

- Data reconciliation : Use Kissinger-Akahira-Sunose isoconversional method to account for variable activation energies across degradation stages .

Methodological Notes

- Synthesis challenges : Yield discrepancies may arise from incomplete esterification due to steric hindrance; consider stepwise acylation or microwave-assisted synthesis to enhance efficiency .

- Analytical pitfalls : Overlapping NMR peaks in complex ester mixtures require advanced techniques like DEPT-135 or 2D HSQC for unambiguous assignment .

- Safety protocols : Conduct hazard assessments (e.g., dust explosivity tests) prior to scaling up reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.